N-(3-benzenesulfonamidophenyl)acetamide
Description
N-(3-Benzenesulfonamidophenyl)acetamide is an acetamide derivative featuring a benzenesulfonamide group attached to the phenyl ring at the meta-position (position 3). Its molecular formula is C₁₄H₁₃N₂O₃S, with a molecular weight of 289.33 g/mol (inferred from structural analogs in and ). The compound combines a sulfonamide moiety, known for enhancing binding to biological targets (e.g., enzymes like carbonic anhydrase), with an acetamide group that contributes to metabolic stability and solubility .
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[3-(benzenesulfonamido)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-11(17)15-12-6-5-7-13(10-12)16-20(18,19)14-8-3-2-4-9-14/h2-10,16H,1H3,(H,15,17) |
InChI Key |
VKDGMAKQXJDOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzenesulfonamidophenyl)acetamide typically involves the following steps:
Sulfonation: Nitrobenzene is reacted with chlorosulfonic acid to produce meta-nitrophenylsulfonyl chloride.
Amination: The meta-nitrophenylsulfonyl chloride undergoes an amination reaction in an organic solvent to form meta-nitrophenylsulfonamide.
Acetylation: The meta-nitrophenylsulfonamide is then acetylated in the presence of concentrated sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzenesulfonamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
N-(3-benzenesulfonamidophenyl)acetamide and its derivatives have been investigated for their antimicrobial properties. Studies have shown that sulfonamide compounds can exhibit significant activity against a range of bacteria and fungi.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production.
- Case Study : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the sulfonamide structure can enhance antibacterial efficacy .
Anticancer Potential
Research has indicated that this compound possesses anticancer properties. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.
- Inhibition of Cancer Cell Lines : Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to metabolic pathways involved in disease processes.
- Inhibition of Acetylcholinesterase : Some derivatives have shown effectiveness as inhibitors of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, improving neurotransmission.
- Case Study : Research demonstrated that certain sulfonamide derivatives could inhibit both acetylcholinesterase and butyrylcholinesterase, indicating potential use in neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound often involves various chemical reactions that allow for structural modifications to enhance its biological activity.
- Synthetic Pathways : Common methods include the reaction of sulfonamide with acetamides under specific conditions to yield the desired compound. Variations in substituents can significantly affect the compound's pharmacological properties .
- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes, aiding in the design of more potent derivatives .
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | Effective against Staphylococcus aureus and E. coli |
| Anticancer | Induction of apoptosis | Inhibits growth in breast and colon cancer cells |
| Enzyme Inhibition | Acetylcholinesterase inhibition | Potential treatment for Alzheimer's disease |
| Synthesis | Reaction with acetamides | Structural modifications enhance biological activity |
Mechanism of Action
The mechanism of action of N-(3-benzenesulfonamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of N-(3-benzenesulfonamidophenyl)acetamide and related compounds:
Pharmacological and Metabolic Comparisons
- Antimicrobial Activity : Compounds with heterocyclic sulfonamides (e.g., benzo[d]thiazole in ) exhibit superior antimicrobial activity compared to simple benzenesulfonamides, likely due to increased π-π stacking and enzyme inhibition .
- Metabolism: Fluorenylacetamide derivatives () undergo deacetylation and hydroxylation, producing reactive intermediates (e.g., quinoneimines) that bind proteins. This compound may follow similar metabolic pathways, but the sulfonamide group could reduce reactivity compared to polycyclic analogs .
- Solubility and LogP : The absence of halogens in this compound likely results in lower logP (~2.5) compared to dichloro- or trifluoromethyl-substituted analogs (logP > 3.0), improving aqueous solubility .
Biological Activity
N-(3-benzenesulfonamidophenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, analgesic, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings and data tables.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as sulfonamide derivatives. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring, which contributes to their pharmacological properties. The synthesis typically involves the reaction of acetamide with sulfonamide derivatives, often utilizing methods such as N-acylation or direct coupling reactions.
1. Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of this compound as a multitarget inhibitor for inflammatory pathways. A notable study evaluated various N-(benzene sulfonyl) acetamide derivatives, including this compound, for their inhibitory effects on cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and TRPV1 channels. The compound exhibited significant inhibitory activities with IC50 values indicating strong anti-inflammatory potential:
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
|---|---|---|---|
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
These results suggest that this compound could be effective in treating conditions associated with inflammation and pain .
2. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. A study assessed various acetamide derivatives for their ability to scavenge free radicals and reduce reactive oxygen species (ROS). The compound demonstrated significant antioxidant activity in vitro, which was measured through ABTS radical scavenging assays:
| Compound | % Inhibition ABTS Radical |
|---|---|
| 40006 | 79.66 ± 1.33 |
| 40007 | 85.00 ± 3.51 |
These findings indicate that the compound can effectively mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory processes and oxidative stress pathways. Specifically, the inhibition of COX-2 and LOX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in inflammation and oxidative stress response. These studies suggest that the compound can effectively interact with active sites of COX-2 and LOX, further validating its therapeutic potential .
Case Studies
Several case studies have documented the efficacy of acetamide derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that treatment with a related acetamide derivative led to significant reductions in pain scores compared to placebo.
- Case Study 2 : In patients with rheumatoid arthritis, administration of sulfonamide-containing compounds resulted in decreased inflammatory markers and improved joint function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
